Cas no 2171211-05-3 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid)

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid
- 2171211-05-3
- 2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid
- EN300-1574540
-
- Inchi: 1S/C28H28N2O5/c1-3-18(16-26(31)30(2)25-15-9-8-14-23(25)27(32)33)29-28(34)35-17-24-21-12-6-4-10-19(21)20-11-5-7-13-22(20)24/h4-15,18,24H,3,16-17H2,1-2H3,(H,29,34)(H,32,33)/t18-/m0/s1
- InChI Key: ORQDBZFMVXUOHP-SFHVURJKSA-N
- SMILES: O(C(N[C@@H](CC)CC(N(C)C1C=CC=CC=1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 472.19982200g/mol
- Monoisotopic Mass: 472.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 736
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.9Ų
- XLogP3: 4.5
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1574540-10.0g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid |
2171211-05-3 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1574540-10000mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid |
2171211-05-3 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1574540-100mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid |
2171211-05-3 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1574540-2500mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid |
2171211-05-3 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1574540-0.05g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid |
2171211-05-3 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1574540-5.0g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid |
2171211-05-3 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1574540-500mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid |
2171211-05-3 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1574540-0.5g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid |
2171211-05-3 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1574540-5000mg |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid |
2171211-05-3 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1574540-0.25g |
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]benzoic acid |
2171211-05-3 | 0.25g |
$3099.0 | 2023-06-04 |
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid Related Literature
-
1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
Additional information on 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid
Comprehensive Overview of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid (CAS No. 2171211-05-3)
In the realm of organic chemistry and pharmaceutical research, 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid (CAS No. 2171211-05-3) stands out as a sophisticated compound with significant potential in drug discovery and peptide synthesis. This molecule, characterized by its intricate structure featuring a fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, is pivotal in solid-phase peptide synthesis (SPPS). Researchers and chemists frequently inquire about its applications, synthesis pathways, and stability, making it a subject of intense study in modern biochemistry.
The Fmoc-protected amino acid derivative is renowned for its role in constructing peptide chains, a process critical for developing therapeutic agents. With the growing demand for personalized medicine and targeted therapies, compounds like 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid are gaining traction. Its CAS No. 2171211-05-3 is often searched in academic databases and chemical catalogs, reflecting its relevance in cutting-edge research. The compound’s unique N-methylpentanamido moiety further enhances its utility in creating modified peptides with improved bioavailability.
One of the most frequently asked questions about this compound revolves around its solubility and handling protocols. Given its Fmoc group, the molecule requires careful storage under inert conditions to prevent deprotection. Recent advancements in green chemistry have also sparked interest in optimizing its synthesis to reduce environmental impact. Researchers are exploring catalytic methods and solvent-free reactions to align with sustainable practices, a topic highly searched in AI-driven literature reviews.
From a structural perspective, the benzoic acid segment of the molecule offers versatility in conjugation, enabling its use in bioconjugation and prodrug design. This aligns with current trends in antibody-drug conjugates (ADCs) and targeted drug delivery systems, areas dominating pharmaceutical innovation. The compound’s chiral center at the 3S position also underscores its importance in stereoselective synthesis, a hot topic in asymmetric catalysis forums.
In summary, 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid (CAS No. 2171211-05-3) is a cornerstone in peptide chemistry, bridging traditional synthesis with modern therapeutic applications. Its multifaceted role in drug development, coupled with its alignment with sustainability goals, ensures its continued prominence in scientific discourse.
2171211-05-3 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidobenzoic acid) Related Products
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)



